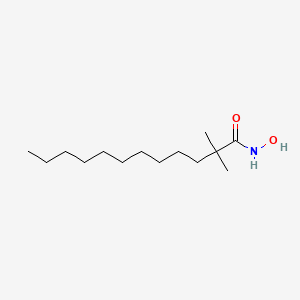
2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate: is a chemical compound known for its unique structure and reactivity It features a phenyl ring substituted with three cyclopropyl groups at the 2, 4, and 6 positions, and a trifluoromethanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate typically involves the reaction of 2,4,6-Tricyclopropylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2,4,6-Tricyclopropylphenol+Trifluoromethanesulfonic anhydride→2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The cyclopropyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, although the presence of the cyclopropyl groups may influence the reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products may include cyclopropyl ketones or carboxylic acids.
Reduction: Products may include cyclopropyl alcohols or alkanes.
Applications De Recherche Scientifique
2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate involves its reactivity as an electrophile due to the presence of the trifluoromethanesulfonate group. This group can be displaced by nucleophiles, leading to the formation of new chemical bonds. The cyclopropyl groups can also influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 2,4,6-Triphenylphenyl trifluoromethanesulfonate
- 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate
Comparison:
- 2,4,6-Triphenylphenyl trifluoromethanesulfonate: Similar in structure but with phenyl groups instead of cyclopropyl groups. This difference can affect the compound’s reactivity and applications.
- 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate: Contains a pyridinium ring and a fluorine atom, leading to different chemical properties and reactivity.
Propriétés
Numéro CAS |
60319-10-0 |
|---|---|
Formule moléculaire |
C16H17F3O3S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(2,4,6-tricyclopropylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H17F3O3S/c17-16(18,19)23(20,21)22-15-13(10-3-4-10)7-12(9-1-2-9)8-14(15)11-5-6-11/h7-11H,1-6H2 |
Clé InChI |
FUNMENIGMLKLPC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=C(C(=C2)C3CC3)OS(=O)(=O)C(F)(F)F)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



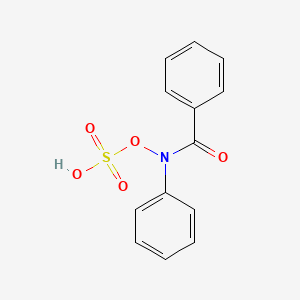
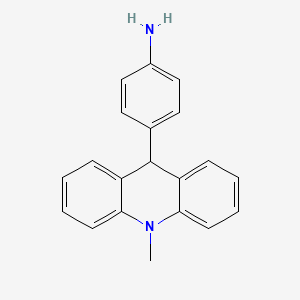

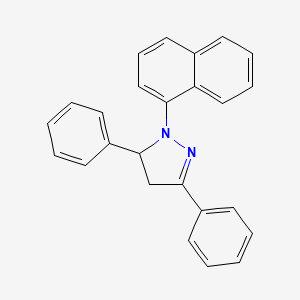
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)

![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
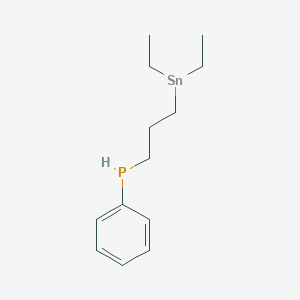
![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
![2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618541.png)

